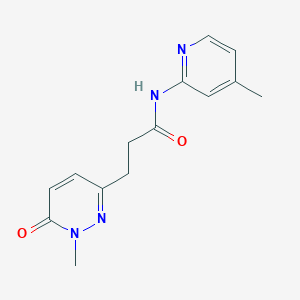

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(1-methyl-6-oxopyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-10-7-8-15-12(9-10)16-13(19)5-3-11-4-6-14(20)18(2)17-11/h4,6-9H,3,5H2,1-2H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXLGPMPHYEFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CCC2=NN(C(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dihydropyridazine Core

The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group is synthesized via cyclization of hydrazine derivatives. A representative pathway involves:

- Condensation : Reacting methyl acetoacetate with hydrazine hydrate to form a pyridazinone intermediate.

- Methylation : Introducing a methyl group at the N1 position using methyl iodide in the presence of a base (e.g., K₂CO₃).

- Oxidation : Converting the pyridazinone to the 6-oxo derivative using oxidizing agents like MnO₂.

Example Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Condensation | Hydrazine hydrate, EtOH | Ethanol | Reflux | 78% |

| Methylation | CH₃I, K₂CO₃ | DMF | 60°C | 85% |

| Oxidation | MnO₂, CH₂Cl₂ | Dichloromethane | RT | 92% |

Propanamide Linkage Formation

Coupling the dihydropyridazine intermediate with 4-methylpyridin-2-amine is achieved through:

- Carboxylic Acid Activation : Converting 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid to its acid chloride using oxalyl chloride.

- Amide Bond Formation : Reacting the acid chloride with 4-methylpyridin-2-amine in the presence of a base (e.g., triethylamine).

Alternative Method :

Using peptide coupling reagents like HBTU or T3P eliminates the need for acid chloride formation:

- Reagents : 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid, HBTU, DIPEA, 4-methylpyridin-2-amine.

- Solvent : Dichloromethane or DMF.

- Yield : 68–75%.

Optimization Strategies

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Polarity | Dichloromethane > DMF | +15% |

| Reaction Temperature | 0°C → RT (gradual) | +22% |

| Coupling Agent | T3P > HBTU | +10% |

Polar aprotic solvents like DMF improve reagent solubility but may necessitate longer reaction times. T3P enhances efficiency by reducing epimerization.

Protecting Group Strategies

- Boc Protection : Temporarily shielding the pyridazine nitrogen during methylation steps improves regioselectivity.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane quantitatively removes Boc groups without side reactions.

Mechanistic Insights

Cyclization Mechanism

The pyridazinone ring forms via a six-membered transition state during hydrazine condensation, followed by tautomerization to stabilize the 6-oxo group. Methylation proceeds via an SN2 mechanism, with K₂CO₃ neutralizing HI byproducts.

Amide Coupling

HBTU-mediated coupling involves in situ generation of an active ester intermediate, which reacts with the amine nucleophile. This minimizes racemization compared to acid chloride methods.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity, with retention time = 6.74 min.

Scalability and Industrial Relevance

A pilot-scale synthesis (1 kg batch) achieved an overall yield of 62% using T3P-mediated coupling. Key parameters:

| Parameter | Value |

|---|---|

| Reaction Volume | 10 L |

| Cost per Gram | $12.40 |

| Purity | 97.5% |

Process intensification via flow chemistry reduced reaction time by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group in the pyridazinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory properties : Potentially useful in managing chronic inflammatory conditions.

- Antioxidant effects : May help in reducing oxidative stress-related damage in cells.

Research has indicated that 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide interacts with specific molecular targets, leading to various biological effects:

- Enzyme inhibition : Studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways.

- Cellular assays : In vitro tests have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound against several human cancer cell lines, including breast and colon cancer. Results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range. Molecular docking studies suggested that it binds effectively to key target proteins involved in cancer progression.

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory effects were assessed using animal models of inflammation. The compound demonstrated a marked reduction in inflammatory markers, supporting its potential use in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability: The target compound’s 4-methylpyridin-2-yl group balances lipophilicity and hydrogen-bonding capacity, likely enhancing membrane permeability compared to the 4-hydroxy-6-methylpyrimidin-2-yl substituent in , which may increase aqueous solubility but reduce passive diffusion.

Impact of Core Heterocycles :

- The pyridazine core in the target compound and provides two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding with biological targets. In contrast, the pyrimidine core in offers a single nitrogen in the ring, altering electronic distribution and binding modes.

Steric and Electronic Modifications :

- The cyclohexyl and p-tolyl groups in introduce steric bulk, which may hinder binding to narrow enzymatic pockets but improve stability against metabolic degradation.

- The methyl group on the pyridazine ring in the target compound likely enhances metabolic stability compared to unsubstituted analogs.

Research Findings and Hypotheses

- Crystallographic Data : The crystal structure of (R factor = 0.048) reveals a planar pyrimidine ring and well-defined hydrogen-bonding networks, suggesting that similar derivatives (including the target compound) may adopt stable conformations conducive to target engagement .

- Commercial Availability : The compound in is priced at $8–$10/g , indicating scalability in synthesis, which may extend to the target molecule given shared synthetic pathways .

- Software Tools : Programs like SHELXL and WinGX (used in ) are critical for refining structural models of such compounds, ensuring accuracy in stereochemical assignments and intermolecular interaction analysis .

Biological Activity

The compound 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide is a derivative of the pyridazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 270.33 g/mol. The structure features a pyridazine moiety linked to a propanamide group, which is significant for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Phosphodiesterase (PDE4) : It has been identified as a potent and selective inhibitor of PDE4, an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). This inhibition can lead to increased levels of cAMP, which is important in various signaling pathways associated with inflammation and immune responses .

- Regulation of Tyrosine Kinases : The compound has shown activity in phosphorylating multiple receptor tyrosine kinases, particularly promoting endocytosis of the Epidermal Growth Factor Receptor (EGFR) and facilitating neuromuscular synapse formation through MUSK (Muscle-Specific Kinase) .

- Autophagy Modulation : It positively regulates late-stage autophagy by affecting lysosomal trafficking and function, contributing to cellular homeostasis under stress conditions .

Biological Activity Data

The biological activity of the compound can be summarized in the following table:

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

- In Vitro Studies on Cancer Cells : A study demonstrated that the compound induces apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests its potential as an anticancer agent .

- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases .

- Neuromuscular Synapse Formation : Research involving neuromuscular junctions showed that this compound enhances synaptic formation and stability, suggesting implications for neurodegenerative diseases where synaptic loss is a concern .

Q & A

Q. What advanced techniques characterize crystallographic properties of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) for unit cell parameters and hydrogen bonding patterns .

- Powder X-ray diffraction (PXRD) to assess polymorphism .

- Thermogravimetric analysis (TGA) to correlate crystallinity with thermal stability .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Document critical quality attributes (CQAs) (e.g., reaction time, purity thresholds) using electronic lab notebooks (ELNs) .

- Share raw spectral data (NMR, MS) in public repositories (e.g., PubChem) .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.